17-(1,3-benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
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Overview
Description
17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure and the presence of bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various types of chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in the synthesis of various bioactive molecules.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: A compound with similar structural features, studied for its biological activities.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-:
Uniqueness
17-(1,3-Benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its complex pentacyclic structure and the presence of bromine atoms, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C25H15Br2NO4 |
---|---|
Molecular Weight |
553.2g/mol |
IUPAC Name |
17-(1,3-benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H15Br2NO4/c26-24-14-5-1-2-6-15(14)25(27,17-8-4-3-7-16(17)24)21-20(24)22(29)28(23(21)30)13-9-10-18-19(11-13)32-12-31-18/h1-11,20-21H,12H2 |
InChI Key |
MTZSAERXYJUZLO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C5(C6=CC=CC=C6C4(C7=CC=CC=C75)Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C5(C6=CC=CC=C6C4(C7=CC=CC=C75)Br)Br |
Origin of Product |
United States |
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